2-Chloro-4-methyl-7-(methylthio)quinoline

Description

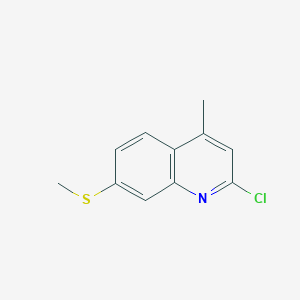

2-Chloro-4-methyl-7-(methylthio)quinoline is a substituted quinoline derivative characterized by a chloro group at position 2, a methyl group at position 4, and a methylthio (SCH₃) group at position 7 of the quinoline ring. Quinoline derivatives are widely studied for their diverse biological activities, including antiproliferative, antimicrobial, and antimalarial properties .

Properties

IUPAC Name |

2-chloro-4-methyl-7-methylsulfanylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNS/c1-7-5-11(12)13-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUYYKVHMGWOUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651051 | |

| Record name | 2-Chloro-4-methyl-7-(methylsulfanyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938459-19-9 | |

| Record name | 2-Chloro-4-methyl-7-(methylsulfanyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-7-(methylthio)quinoline typically involves the chlorination of 4-methyl-7-(methylthio)quinoline. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-7-(methylthio)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol, water).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).

Major Products

Substitution: Amino or thiol derivatives of quinoline.

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced quinoline derivatives.

Scientific Research Applications

Common Chemical Reactions

The compound can undergo various reactions:

- Substitution Reactions : Chlorine can be substituted by nucleophiles (amines, thiols).

- Oxidation Reactions : The methylthio group can be oxidized to sulfoxides or sulfones.

- Reduction Reactions : It can be reduced using lithium aluminum hydride or sodium borohydride.

Chemistry

In synthetic chemistry, 2-Chloro-4-methyl-7-(methylthio)quinoline serves as a valuable building block for the synthesis of more complex heterocyclic compounds. Its ability to participate in substitution and oxidation reactions makes it useful for creating derivatives with enhanced properties.

| Reaction Type | Example Products |

|---|---|

| Substitution | Amino or thiol derivatives |

| Oxidation | Sulfoxides, sulfones |

| Reduction | Reduced quinoline derivatives |

Biology

The compound exhibits significant biological activity, particularly in enzyme inhibition studies. Its interaction with biological macromolecules allows it to affect enzyme function, making it a candidate for further research into its role in biochemical pathways. For instance, studies have shown that it can inhibit specific enzymes involved in metabolic processes.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a pharmaceutical agent. Its structural features suggest possible applications in developing drugs targeting diseases such as cancer and infectious diseases due to its ability to interact with various biological targets.

Industrial Applications

The compound is also utilized as an intermediate in the production of dyes and agrochemicals. Its unique chemical structure allows it to be incorporated into various formulations, enhancing the properties of the final products.

Case Studies

-

Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits certain enzymes, leading to potential therapeutic applications.

- Study Findings : The compound showed a significant reduction in enzyme activity at specific concentrations, indicating its potential as an inhibitor in metabolic pathways.

-

Dye-Sensitized Solar Cells (DSSCs) : A study explored the use of quinoline derivatives in DSSCs, highlighting the role of thiomethyl groups in enhancing power conversion efficiency (PCE).

- Results : The incorporation of thiomethyl groups improved PCE significantly compared to similar compounds without these groups.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-7-(methylthio)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The methylthio group at position 7 in the target compound distinguishes it from analogs like 4-Chloro-6,7-dimethoxyquinoline (methoxy groups at 6 and 7) and 7-Chloro-4-hydrazinyl-2-methylquinoline (hydrazinyl at 4) .

Synthesis Methods: Chlorination via POCl₃ is a common route for introducing chloro groups, as seen in 4-Chloro-6,7-dimethoxyquinoline . Hydrazine derivatives (e.g., 7-chloro-4-hydrazinylquinoline) are synthesized through condensation reactions with aldehydes, a strategy adaptable for modifying the target compound’s 4-methyl group .

Structural Insights

- Planarity and Intramolecular Interactions: Analogs like 4-Chloro-6,7-dimethoxyquinoline exhibit near-planar quinoline rings with intramolecular C–H⋯Cl interactions, stabilizing the crystal lattice . Similar interactions may influence the target compound’s physicochemical behavior.

- Methylthio vs. Methoxy Groups : The methylthio group’s larger atomic radius and lower electronegativity compared to methoxy may alter solubility and bioavailability.

Antiproliferative Potential

- Thiazolylthio-substituted quinolines (e.g., 7-Chloro-4-(4-methyl-2-thiazolylthio)quinoline hydrochloride) demonstrate activity against cancer cell lines, likely due to sulfur’s role in redox modulation . The target compound’s methylthio group could act similarly.

Biological Activity

2-Chloro-4-methyl-7-(methylthio)quinoline is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its antimalarial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₈ClN, with a molecular weight of approximately 177.63 g/mol. The compound features a chlorine atom at the 2-position and a methylthio group at the 7-position, which contribute to its biological activity and chemical reactivity.

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial properties. It has been shown to interact with malaria parasites, particularly those resistant to traditional treatments like chloroquine.

- In Vitro Studies : The compound has demonstrated cytotoxic effects against Plasmodium falciparum strains in vitro, with IC50 values indicating effective inhibition of parasite growth. For instance, studies reported IC50 values in the nanomolar range for certain derivatives of quinoline .

- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound against malaria. In one study, mice treated with 100 mg/kg of the compound showed significant reductions in parasitemia when compared to control groups .

Anticancer Activity

The anticancer potential of this compound has also been explored.

- Mechanism of Action : Quinoline derivatives are known to interfere with cellular pathways critical for cancer cell survival. This compound has shown cytotoxic activity against various cancer cell lines, with promising IC50 values indicating its potential as an anticancer agent.

- Case Studies : In vitro assessments using different cancer cell lines have revealed that modifications to the quinoline structure can enhance its efficacy. For example, certain derivatives displayed improved activity against resistant cancer cells compared to standard chemotherapeutic agents.

Anti-inflammatory Activity

In addition to its antimalarial and anticancer properties, this compound is being investigated for its anti-inflammatory effects.

- Experimental Models : The anti-inflammatory activity has been evaluated using rodent models, where significant reductions in paw edema and inflammatory markers were observed following treatment with this compound.

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-4-methyl-7-(methylthio)quinoline, and how can reaction conditions be optimized?

- Methodology : A common approach involves chlorination of the quinoline core using POCl₃ under reflux, followed by introduction of the methylthio group via nucleophilic substitution. For example, 4-chloro-6,7-dimethoxyquinoline was synthesized by refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃ for 6 hours, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc) . Adapting this method, researchers can substitute methoxy groups with methylthio precursors. Optimization includes adjusting reaction time, stoichiometry of POCl₃, and temperature to enhance yield and purity.

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Guidelines : Store in a sealed, dry environment at room temperature to prevent hydrolysis or oxidation of the methylthio group. Avoid dust formation and use appropriate exhaust ventilation during handling . Safety protocols from GHS guidelines (e.g., H315, H319, H335 codes for skin/eye irritation and respiratory sensitivity) should be followed, as seen in similar halogenated quinolines .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Techniques :

- X-ray crystallography : For definitive structural confirmation, use SHELX software for refinement and ORTEP-3 for visualization .

- NMR : ¹H/¹³C NMR to identify substituent positions (e.g., methyl and methylthio groups) .

- Mass spectrometry (MS) : ESI-MS for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Analysis Framework :

- Structural similarity indices : Compare substitution patterns (e.g., methylthio vs. fluoro groups) using tables like those for 4-chloro-8-fluoro-2-methylquinoline (similarity index = 0.94 for related derivatives) .

- Assay standardization : Use the Mosmann colorimetric cytotoxicity assay to ensure consistency in evaluating antimicrobial or anticancer activity.

- Meta-analysis : Cross-reference data from PubChem, EPA DSSTox , and crystallographic studies to identify variables like purity or stereochemical effects.

Q. What computational strategies can predict the interaction mechanisms of this compound with biological targets?

- Approaches :

- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial DNA gyrase, inferred from fluorinated quinoline studies ).

- QSAR modeling : Leverage data from related quinolines with antimalarial activity to correlate substituent electronic effects (e.g., methylthio’s electron-donating nature) with bioactivity.

Q. How to design experiments to study the regioselectivity of electrophilic substitution reactions on this compound?

- Experimental Design :

- Directing group analysis : The chloro group at position 2 is meta-directing, while the methylthio group at position 7 is para/ortho-directing. Use nitration or sulfonation reactions to probe reactivity patterns.

- Crystallographic validation : Confirm substitution sites via XRD, as demonstrated for 4-chloro-6,7-dimethoxyquinoline .

- Kinetic studies : Monitor reaction intermediates using HPLC or in situ IR spectroscopy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.